8RK64

UCHL1 Deubiquitinase Selectivity

8RK64 is a covalent small-molecule inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), also known as PGP9.5 or PARK5. It functions as an activity-based probe (ABP).

Molecular Formula C14H16N8O2S
Molecular Weight 360.40 g/mol
Cat. No. B10825134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8RK64
Molecular FormulaC14H16N8O2S
Molecular Weight360.40 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)CN=[N+]=[N-])C#N
InChIInChI=1S/C14H16N8O2S/c15-8-21-3-1-9(6-21)13(24)19-14-18-10-2-4-22(7-11(10)25-14)12(23)5-17-20-16/h9H,1-7H2,(H,18,19,24)/t9-/m0/s1
InChIKeyKIWKRCCIHSGWQS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

8RK64: A Covalent UCHL1 Chemical Probe for Ubiquitin Research and Click Chemistry Applications


8RK64 is a covalent small-molecule inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), also known as PGP9.5 or PARK5. It functions as an activity-based probe (ABP) [1]. The compound contains an azide moiety, enabling its use as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . This dual functionality makes it a versatile tool for studying the ubiquitin-proteasome system, where UCHL1 plays a key but poorly understood role [2].

Why UCHL1 Inhibitors Are Not Interchangeable: The Specificity of 8RK64


UCHL1 belongs to a family of deubiquitinating enzymes (DUBs) with close structural homologs like UCHL3 and UCHL5. Many compounds with reported UCHL1 activity exhibit significant off-target effects on these and other DUBs, confounding experimental results. 8RK64 was specifically developed as a chemical probe to overcome this challenge. Its high selectivity for UCHL1 over UCHL3 (>675-fold difference in IC50) and UCHL5 (>3,125-fold) is a critical differentiating feature, meaning it cannot be generically substituted by another UCH-family inhibitor without risking misinterpretation of the biological role of UCHL1 [1]. Furthermore, its integrated azide click-chemistry handle is a unique design feature for activity-based protein profiling, which is absent in many other UCHL1 inhibitors, adding a functional dimension that generic substitution would eliminate .

Quantitative Differentiation Evidence for 8RK64 Against Closest UCHL1 Inhibitor Analogs


Target Selectivity: 8RK64 Exhibits >675-fold Selectivity for UCHL1 over UCHL3

In biochemical assays, 8RK64 demonstrates potent inhibition of UCHL1 with an IC50 of 0.32 µM, but is significantly less active against the closely related enzyme UCHL3, where its IC50 is 216 µM [1]. This results in a >675-fold selectivity window.

UCHL1 Deubiquitinase Selectivity

Target Selectivity: 8RK64 Exhibits >3,125-fold Selectivity for UCHL1 over UCHL5

In the same assay, 8RK64 is even less active against another close homolog, UCHL5, with an IC50 of >1,000 µM [1]. This represents a >3,125-fold selectivity for UCHL1 over UCHL5.

UCHL1 Deubiquitinase Selectivity

Functional Utility: 8RK64 as a Clickable Activity-Based Probe for UCHL1

Unlike standard UCHL1 inhibitors, 8RK64 contains an azide group, enabling it to function as an activity-based probe (ABP). After covalent binding to its target, the azide handle can be linked to a fluorophore or biotin tag via CuAAC or SPAAC click chemistry for visualization, pull-down, or proteomic analysis . The core J. Am. Chem. Soc. study demonstrates this by linking 8RK64 to a Cy5 fluorophore and using it to visualize UCHL1 activity in live cells and zebrafish embryos [1].

Activity-Based Protein Profiling Click Chemistry UCHL1

Structural Binding Evidence: Co-crystal Structure with PARK7 (DJ-1) at 1.21 Å Resolution

X-ray crystallography has resolved the structure of 8RK64 bound to PARK7 (DJ-1), a key protein implicated in Parkinson's disease and cancer, at a high resolution of 1.21 Å (PDB ID: 7PA2) [1]. This co-crystal structure provides unambiguous evidence of its binding mode and can guide rational drug design, whereas such detailed structural information is unavailable for many other UCHL1 probes.

Parkinson's Disease Structural Biology DJ-1

Optimal Application Scenarios for Procuring 8RK64 Based on Evidence


Mapping UCHL1 Activity in Live Cells and Model Organisms

Due to its dual function as a covalent inhibitor and clickable probe, 8RK64 is ideally suited for Activity-Based Protein Profiling (ABPP) of UCHL1. Researchers can treat live cells or zebrafish embryos with 8RK64, allowing it to covalently bind to active UCHL1. The azide handle can then be clicked to a fluorophore (e.g., Cy5) for visualizing spatial and temporal UCHL1 activity via fluorescence microscopy [1]. This application is superior to using generic UCHL1 antibodies, which detect total protein levels but not its enzymatic state, and avoids the need for genetic manipulation to introduce reporter tags [2].

Functional Dissection of UCHL1 in Complex DUB Environments

For studies in cell lysates or tissues where multiple DUBs are present, 8RK64's high selectivity (>675-fold over UCHL3 and >3,125-fold over UCHL5) makes it the reagent of choice for conclusively linking a phenotype to UCHL1 inhibition [1]. This is particularly relevant in neuroscience research, where UCHL1 is highly abundant (1-2% of brain protein) and its specific function must be disentangled from other DUBs [3]. Using a less selective tool would risk generating data confounded by off-target activity, leading to irreproducible or misleading conclusions.

Target Identification and Validation in Parkinson's Disease Research

The availability of a high-resolution co-crystal structure of 8RK64 with PARK7 (DJ-1) (PDB: 7PA2) makes it a powerful starting point for structure-based drug discovery efforts targeting Parkinson's disease [1]. Scientists in early-stage drug discovery can use this structure to perform computational chemistry studies (e.g., docking, molecular dynamics) or as a benchmark to design novel UCHL1 inhibitors with improved drug-like properties. The structural data provides a clear validation that 8RK64 engages this disease-relevant target.

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